molecular formula C16H14Cl2N2O3S B4806334 ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE

ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE

Cat. No.: B4806334
M. Wt: 385.3 g/mol
InChI Key: DNKJOARQLDYLOW-UHFFFAOYSA-N
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Description

ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE is a complex organic compound that features a combination of aromatic, pyrimidinyl, and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE typically involves multiple steps:

    Formation of the Pyrimidinyl Intermediate: The initial step involves the synthesis of the pyrimidinyl intermediate, which can be achieved through the reaction of 3,5-dichlorophenylamine with a suitable pyrimidine precursor under controlled conditions.

    Thioether Formation: The pyrimidinyl intermediate is then reacted with an appropriate thiol reagent to form the thioether linkage.

    Esterification: The final step involves the esterification of the thioether intermediate with ethyl acetoacetate under acidic or basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE has several applications in scientific research:

    Medicinal Chemistry: It can be used as a precursor or intermediate in the synthesis of pharmaceutical compounds.

    Organic Synthesis: The compound’s unique structure makes it a valuable building block for the synthesis of more complex molecules.

    Biological Studies: It may be used in studies investigating the biological activity of pyrimidinyl and thioether-containing compounds.

Mechanism of Action

The mechanism of action of ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrimidinyl group can engage in hydrogen bonding and π-π interactions, while the thioether linkage may facilitate binding to sulfur-containing active sites. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 4-(3,5-DICHLOROPHENYLTHIO)-3-OXOBUTANOATE: This compound lacks the pyrimidinyl group but shares the thioether and ester functionalities.

    3,5-DICHLOROBENZAMIDE DERIVATIVES: These compounds contain the dichlorophenyl group but differ in their amide linkage.

Uniqueness

ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE is unique due to the presence of both the pyrimidinyl and thioether groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

ethyl 4-[4-(3,5-dichlorophenyl)pyrimidin-2-yl]sulfanyl-3-oxobutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14Cl2N2O3S/c1-2-23-15(22)8-13(21)9-24-16-19-4-3-14(20-16)10-5-11(17)7-12(18)6-10/h3-7H,2,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNKJOARQLDYLOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)CSC1=NC=CC(=N1)C2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14Cl2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-{[4-(3,5-DICHLOROPHENYL)-2-PYRIMIDINYL]SULFANYL}-3-OXOBUTANOATE

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